Product packaging for 2-(4-Methoxyphenyl)-1,3-oxazepine(Cat. No.:CAS No. 90180-43-1)

2-(4-Methoxyphenyl)-1,3-oxazepine

Cat. No.: B14382461
CAS No.: 90180-43-1
M. Wt: 201.22 g/mol
InChI Key: MVACDZAOFFODLK-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1,3-oxazepine is a chemical compound based on the 1,3-oxazepine heterocyclic scaffold, a seven-membered ring containing oxygen and nitrogen heteroatoms . This class of compounds is of significant interest in medicinal chemistry due to its diverse biological activities. Researchers value 1,3-oxazepine derivatives as versatile precursors and core structures in developing new therapeutic agents . Studies on closely related analogs have demonstrated promising antimicrobial properties , showing efficacy against various bacterial and fungal strains . The mechanism of action for these antimicrobial effects is an area of active investigation, with potential targets including key enzymes in microbial cell walls or membranes. Furthermore, oxazepine derivatives have shown relevance in neuroscience and central nervous system (CNS) research . Specific structural analogs, such as thieno-oxazepine hybrids, have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes are critical targets in Alzheimer's disease research, and potent inhibitors can increase acetylcholine levels in the synaptic cleft, potentially improving cognitive function . The synthesis of 1,3-oxazepine derivatives is typically achieved through methods such as the pericyclic reaction of Schiff bases with anhydrides like maleic anhydride, often employing efficient techniques like microwave irradiation to improve yields and reduce reaction times . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO2 B14382461 2-(4-Methoxyphenyl)-1,3-oxazepine CAS No. 90180-43-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90180-43-1

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1,3-oxazepine

InChI

InChI=1S/C12H11NO2/c1-14-11-6-4-10(5-7-11)12-13-8-2-3-9-15-12/h2-9H,1H3

InChI Key

MVACDZAOFFODLK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=CC=CO2

Origin of Product

United States

Advanced Synthetic Methodologies for 2 4 Methoxyphenyl 1,3 Oxazepine and Its Analogues

Precursor Synthesis and Functionalization for Oxazepine Annulation

The foundational step in the synthesis of the target oxazepine is the preparation and functionalization of precursors that will ultimately form the seven-membered ring. This involves the careful construction of intermediates containing the 4-methoxyphenyl (B3050149) moiety and a reactive imine group.

Preparation of 4-Methoxyphenyl-Substituted Intermediates

The primary starting materials for the synthesis of 2-(4-Methoxyphenyl)-1,3-oxazepine are commercially available compounds bearing the 4-methoxyphenyl group. Key reactants include 4-methoxybenzaldehyde and 4-methoxyaniline (p-anisidine). These compounds provide the essential aromatic core that will be incorporated into the final heterocyclic structure. The synthesis of more complex precursors may involve functional group transformations of these basic building blocks to introduce other desired substituents or reactive sites.

Synthesis of Imines and Schiff Bases Bearing 4-Methoxyphenyl Moieties

A crucial step in the synthetic sequence is the formation of an imine, or Schiff base, which serves as a key intermediate for the subsequent cyclization. These are typically prepared through the condensation reaction of an aromatic aldehyde with a primary amine. researchgate.net For the synthesis of this compound analogues, this involves the reaction of 4-methoxybenzaldehyde with a primary amine or 4-methoxyaniline with an appropriate aldehyde. uokerbala.edu.iqresearchgate.net

The reaction is generally carried out by refluxing the reactants in a suitable solvent, such as absolute ethanol, often with a catalytic amount of glacial acetic acid to facilitate the dehydration process. uokerbala.edu.iq The formation of the characteristic azomethine (-C=N-) bond is the defining feature of this reaction. Microwave irradiation has also been employed as an efficient method for the synthesis of these imines, often leading to shorter reaction times and high yields. bohrium.com

Table 1: Synthesis of 4-Methoxyphenyl-Substituted Imines

Aldehyde Amine Solvent Conditions Product Yield (%) Reference
4-Methoxybenzaldehyde Aniline Ethanol Reflux N-(4-methoxybenzylidene)aniline - sigmaaldrich.com
4-Chlorobenzaldehyde 4-Methoxyaniline Ethanol Stirring, 367 K, 2 h N-(4-chlorobenzylidene)-4-methoxyaniline 81 researchgate.net
4-Nitrobenzaldehyde 4-Methoxyaniline Ethyl Acetate Recrystallization 4-nitro-4'-methoxy benzylidene aniline - researchgate.net

Data presented is based on available research findings.

Cycloaddition Reactions for 1,3-Oxazepine Ring Formation

The hallmark of 1,3-oxazepine synthesis is the cycloaddition reaction that forms the seven-membered heterocyclic ring. This transformation typically involves the reaction of the pre-synthesized imine with a suitable five-membered ring component, such as a cyclic anhydride (B1165640).

[2+5] Cycloaddition Approaches Utilizing Anhydrides and Imines

The most common method for the construction of the 1,3-oxazepine ring is a [2+5] cycloaddition reaction between an imine and a cyclic anhydride. researchgate.netuokerbala.edu.iq In this reaction, the imine acts as a two-atom component, while the anhydride provides the five-atom component. Commonly used anhydrides include maleic anhydride, phthalic anhydride, and succinic anhydride. scirp.orgpnrjournal.com

The reaction is typically carried out by refluxing the imine and the anhydride in a dry aprotic solvent, such as benzene or toluene. researchgate.netorientjchem.org The process involves the nucleophilic attack of the imine nitrogen on one of the carbonyl carbons of the anhydride, followed by a series of ring-opening and ring-closing steps to form the final 1,3-oxazepine-4,7-dione structure.

Table 2: Synthesis of this compound Analogues via [2+5] Cycloaddition

Imine Anhydride Solvent Conditions Product Yield (%) Reference
Schiff Bases from 4-methoxyaniline Maleic Anhydride Dry Benzene Reflux 2-Aryl-3-(4-methoxyphenyl)-2,3-dihydro-1,3-oxazepine-4,7-dione - uokerbala.edu.iq
Azoimine with 4-nitroaniline Maleic Anhydride Dry Benzene Reflux 1,3-oxazepine-4,7-dione derivative - pnrjournal.com
Azoimine with 4-nitroaniline Phthalic Anhydride Dry Benzene Reflux 1,3-oxazepine-4,7-dione derivative - pnrjournal.com

Data presented is based on available research findings.

Pericyclic Reaction Pathways in 1,3-Oxazepine Synthesis

The [2+5] cycloaddition reaction for the formation of the 1,3-oxazepine ring is classified as a pericyclic reaction. scirp.org These reactions are characterized by a cyclic transition state and are concerted, meaning that bond breaking and bond formation occur simultaneously. The mechanism involves the interaction of the highest occupied molecular orbital (HOMO) of one reactant with the lowest unoccupied molecular orbital (LUMO) of the other. scirp.org Specifically, the reaction is thought to proceed through the interaction of the HOMO of the anhydride with the LUMO of the C=N bond in the imine. scirp.org This concerted pathway avoids the formation of discrete intermediates and often proceeds with high stereospecificity.

Microwave-Assisted Synthesis Protocols for Enhanced Efficiency

To improve the efficiency of 1,3-oxazepine synthesis, microwave-assisted protocols have been developed. bohrium.comscirp.org Microwave irradiation can significantly reduce reaction times and, in many cases, improve product yields compared to conventional heating methods. researchgate.netnih.gov This technique has been successfully applied to both the initial formation of the Schiff base and the subsequent cycloaddition reaction with anhydrides. scirp.org

For instance, the reaction of Schiff bases with maleic anhydride under dry conditions using microwave irradiation has been reported to produce 1,3-oxazepine-4,7-dione derivatives in good yields (60-90%). scirp.org The use of microwave assistance offers a greener and more time-efficient alternative to traditional synthetic methods. bohrium.com

Table 3: Microwave-Assisted Synthesis of 1,3-Oxazepine Derivatives

Reactants Conditions Product Yield (%) Reference
Substituted hydrazone and maleic anhydride Dry powder, microwave irradiation 1,3-Oxazepine derivatives 60-90 scirp.org
Aromatic diamine, 3-hydroxy benzaldehyde, and maleic/phthalic anhydride Microwave irradiation Bis-Oxazepine and Bis-Benzoxazepine derivatives 70-95 researchgate.net

Data presented is based on available research findings.

Catalytic Strategies and Optimized Reaction Conditions

The synthesis of this compound and its analogues is predominantly achieved through the cycloaddition of a Schiff base with a cyclic anhydride. scirp.orgresearchgate.netscispace.com The efficiency of this transformation is highly dependent on the catalytic strategy and the optimization of reaction parameters such as solvent and atmospheric conditions.

Acid-Catalyzed Cyclization Processes

Acid catalysis plays a crucial role in the synthesis of the 1,3-oxazepine ring system, primarily by facilitating the formation of the prerequisite imine (Schiff base) intermediate. This initial step involves the condensation of an aromatic aldehyde, such as 4-methoxybenzaldehyde, with a primary amine. scispace.comresearchgate.netechemcom.com Glacial acetic acid is widely employed as a catalyst in this condensation reaction, typically conducted in a solvent like absolute ethanol. researchgate.netechemcom.comuokerbala.edu.iq A few drops of the acid are generally sufficient to protonate the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and promoting nucleophilic attack by the amine.

The subsequent and defining step is the [2+5] cycloaddition reaction between the formed Schiff base and a suitable cyclic anhydride, such as maleic anhydride or phthalic anhydride, to yield the seven-membered 1,3-oxazepine-4,7-dione ring. scirp.orguokerbala.edu.iqpnrjournal.com While the cycloaddition itself is often thermally driven, some methodologies describe it as an acid-catalyzed cycloaddition-reaction. medipol.edu.tr In these cases, the acid catalyst may activate the anhydride or the imine, facilitating the ring formation. For instance, the reaction of an imine with isobenzofuran-1(3H)-one to form disubstituted-oxazepine derivatives is catalyzed by a trace of glacial acetic acid under reflux conditions. medipol.edu.tr

The general two-step synthetic pathway is outlined below:

Imine Formation (Acid-Catalyzed): An appropriate aromatic aldehyde and a primary amine are condensed in the presence of a catalytic amount of glacial acetic acid.

Cycloaddition: The isolated Schiff base is then reacted with a cyclic anhydride in a suitable solvent, typically under reflux, to form the 1,3-oxazepine derivative. researchgate.netresearchgate.net

Solvent Effects on Reaction Yield and Selectivity

The choice of solvent is a critical parameter that significantly influences the yield and purity of the resulting 1,3-oxazepine derivatives. The literature reports a variety of solvents for the cycloaddition step, with the selection often depending on the specific reactants and desired reaction temperature. Anhydrous solvents are consistently specified, indicating the reaction's sensitivity to moisture. researchgate.netpnrjournal.commedipol.edu.tr

Commonly used solvents include dry benzene, toluene, tetrahydrofuran (THF), and ethanol. researchgate.netuokerbala.edu.iqmedipol.edu.trorientjchem.org Dry benzene has been frequently utilized for the cycloaddition of Schiff bases with phthalic or maleic anhydride, involving refluxing for several hours. researchgate.netresearchgate.netuokerbala.edu.iqpnrjournal.com THF is another effective solvent, particularly for cycloadditions involving isobenzofuran-1(3H)-one, where it is used under anhydrous and reflux conditions. medipol.edu.tr Toluene is also employed for reactions with maleic anhydride. orientjchem.org The selection of a non-polar aprotic solvent like benzene or toluene is often preferred for the cycloaddition step to minimize side reactions and facilitate the pericyclic reaction mechanism.

The following table summarizes various reaction conditions and reported yields for the synthesis of 1,3-oxazepine derivatives, illustrating the impact of different solvents and catalysts.

PrecursorsCatalystSolventReaction TimeYield (%)Reference
Schiff Base + Phthalic Anhydride-Dry Benzene7-9 hrsNot Specified researchgate.net
Imine + Isobenzofuran-1(3H)-oneGlacial Acetic AcidAnhydrous THF3 hrsHigh medipol.edu.tr
Azoimine + Phthalic Anhydride-Dry BenzeneNot SpecifiedNot Specified pnrjournal.com
Schiff Base + Maleic Anhydride-Toluene2 hrsNot Specified orientjchem.org
Imine + Cyclic AnhydridesGlacial Acetic AcidAbsolute Ethanol2 hrsNot Specified scispace.com

Inert Atmosphere Requirements for Sensitive Reactions

While not always explicitly documented in all published procedures for 1,3-oxazepine synthesis, the requirement for an inert atmosphere (e.g., nitrogen or argon) can be inferred from the consistent demand for anhydrous reaction conditions. researchgate.netmedipol.edu.tr Reactions that are sensitive to water are often sensitive to atmospheric moisture as well. The starting materials, particularly cyclic anhydrides, can be susceptible to hydrolysis. Furthermore, intermediate species in the reaction may be reactive towards oxygen or moisture.

The primary purpose of using an inert atmosphere is to exclude atmospheric gases like water vapor and oxygen that could potentially interfere with the reaction, leading to lower yields and the formation of unwanted byproducts. For reactions involving sensitive reagents or catalysts, or those requiring prolonged heating, conducting the synthesis under an inert atmosphere is a standard practice in synthetic organic chemistry to ensure reproducibility and maximize product purity. Therefore, for sensitive cycloaddition reactions leading to this compound, the use of an inert atmosphere is advisable for optimal results.

Mechanistic Investigations of 1,3 Oxazepine Formation and Transformations

Elucidation of Reaction Pathways for 2-(4-Methoxyphenyl)-1,3-oxazepine Synthesis

The synthesis of the this compound core structure is predominantly achieved through cycloaddition reactions. The most common and established pathway involves a [2+5] cycloaddition between an imine (Schiff base) and a cyclic carboxylic acid anhydride (B1165640). researchgate.netijnc.ir In this specific case, the imine precursor is formed by the condensation of 4-methoxybenzaldehyde with a suitable primary amine. ijnc.ir This imine serves as the two-atom component in the cycloaddition.

The reaction mechanism is often described as a pericyclic process, which proceeds through a concerted pathway involving a single cyclic transition state without the formation of a distinct intermediate. uobabylon.edu.iq For instance, the reaction of a Schiff base derived from 4-methoxybenzaldehyde with an anhydride like maleic or phthalic anhydride in a solvent such as dry benzene leads to the formation of the seven-membered 1,3-oxazepine-4,7-dione ring. sysrevpharm.orgorientjchem.org The mechanism involves the addition of one σ-bond of the C-O bond in the anhydride to the π-bond of the imine (C=N) group within the same transition state, which then opens to form the heterocyclic ring. sysrevpharm.org

An alternative, though less direct, pathway to related fused oxazepine structures involves multi-component reactions, such as the Ugi three-component reaction. nih.gov A proposed mechanism for this type of synthesis begins with the nucleophilic attack of an amine on a formyl group to create an iminium intermediate. nih.gov This is followed by the addition of an isocyanide and a carboxylate ion, leading to an adduct that undergoes an intramolecular Mumm rearrangement. nih.gov The final oxazepine ring is then formed via an intramolecular cyclocondensation. nih.gov

The primary synthetic routes are summarized in the table below.

Reaction Type Reactants Key Mechanistic Feature Product
[2+5] CycloadditionImine (from 4-methoxybenzaldehyde) + Cyclic Anhydride (e.g., Phthalic Anhydride)Concerted pericyclic reaction via a cyclic transition state. uobabylon.edu.iqThis compound-4,7-dione derivative. sysrevpharm.org
Ugi 3-Component ReactionBifunctional acid-aldehyde + Amine + IsocyanideStepwise formation of Ugi adduct followed by intramolecular cyclization. nih.govFused Oxazepine-quinazolinone scaffold. nih.gov

Transition State Analysis in Cycloaddition and Rearrangement Reactions

The formation of the 1,3-oxazepine ring via the [2+5] cycloaddition is considered a concerted pericyclic reaction, meaning it proceeds through a single, high-energy transition state. uobabylon.edu.iq In this transition state, the new chemical bonds are formed simultaneously as the old bonds are broken, without the generation of any stable intermediates. uobabylon.edu.iqlibretexts.org The specific geometry and energy of this transition state are crucial as they dictate the reaction rate and the stereochemistry of the resulting oxazepine product. libretexts.org

While specific computational studies detailing the transition state for the synthesis of this compound are not widely documented, analysis of analogous cycloaddition reactions provides insight. nih.govmdpi.com Computational methods, such as Density Functional Theory (DFT), are typically employed to model these transition states. mdpi.com Such analyses determine key parameters like the activation energy (the energy barrier that must be overcome for the reaction to occur), the geometry of the molecules as they pass through the highest energy point, and the vibrational frequencies, which confirm the structure as a true transition state (characterized by a single imaginary frequency). nih.gov

For rearrangement reactions like valence isomerization within the oxazepine system, transition state analysis is also critical. These pericyclic reactions, such as the electrocyclic ring-opening or -closing, have their own characteristic transition states that determine the feasibility and dynamics of the isomerization process.

The table below outlines typical parameters evaluated in the computational analysis of reaction transition states.

Parameter Description Significance in Mechanistic Studies
Activation Energy (ΔG‡) The Gibbs free energy difference between the reactants and the transition state. mdpi.comDetermines the kinetic feasibility and rate of the reaction; a lower barrier means a faster reaction.
Transition State Geometry The specific arrangement of atoms (bond lengths and angles) at the highest point on the reaction energy profile.Reveals the nature of bond-forming and bond-breaking processes and explains the stereochemical outcome.
Imaginary Frequency A unique vibrational mode with a negative force constant, characteristic of a transition state.Confirms that the calculated structure is a true transition state and not a stable molecule or intermediate.
Bonding Evolution Theory (BET) Analysis along the reaction coordinate that shows the progressive changes in bonding. nih.govProvides a detailed picture of how electron density reorganizes to form new bonds.

Kinetic Studies of Oxazepine Ring Closure and Opening

Kinetic studies are essential for quantitatively understanding reaction rates and elucidating the detailed mechanism of chemical transformations, including the formation (ring closure) and cleavage (ring opening) of the 1,3-oxazepine ring. Such studies involve measuring reaction rates under various conditions (e.g., temperature, concentration, solvent) to determine kinetic parameters like the rate constant (k), activation enthalpy (ΔH‡), and activation entropy (ΔS‡). beilstein-journals.org

While specific kinetic data for the ring closure and opening of this compound is not extensively available in the reviewed literature, data from analogous cycloaddition reactions provide a framework for the expected findings. beilstein-journals.org For example, kinetic studies of Diels-Alder reactions, a related type of cycloaddition, show that these are typically characterized by a large, negative entropy of activation (ΔS‡). beilstein-journals.org This is indicative of a highly ordered transition state where two reactant molecules combine into a single entity, resulting in a loss of translational and rotational freedom. beilstein-journals.org

The ring-opening of the oxazepine ring, which can occur thermally or photochemically, would be subject to its own kinetic analysis. This reverse reaction would involve traversing the same energy barrier from the product side, and its rate would be governed by the stability of the oxazepine ring and the reaction conditions.

The following table presents representative kinetic data from a study on a related [4+2] cycloaddition reaction, illustrating the types of parameters obtained from such investigations. beilstein-journals.org

Reaction Parameter Value Interpretation
Rate Constant (k) Varies with temperatureA quantitative measure of the reaction speed at a given temperature.
Activation Enthalpy (ΔH‡) e.g., ~51-52 kJ/molThe energy required to reach the transition state, related to breaking and forming bonds. beilstein-journals.org
Activation Entropy (ΔS‡) e.g., ~ -181 to -183 J/mol·KA measure of the change in disorder on going from reactants to the transition state. A large negative value suggests a highly ordered, associative transition state. beilstein-journals.org
Activation Free Energy (ΔG‡) e.g., ~121 kJ/molThe overall free energy barrier of the reaction, combining both enthalpic and entropic contributions. beilstein-journals.org

Role of Intermediates in Complex Reaction Sequences

The role of intermediates in the formation of 1,3-oxazepines depends heavily on the chosen synthetic pathway. In the widely accepted [2+5] cycloaddition of an imine and an anhydride, the reaction is often described as a concerted process that proceeds without any isolable or spectroscopically detectable intermediates. uobabylon.edu.iq The transformation from reactants to products occurs in a single step through a cyclic transition state.

However, alternative mechanistic proposals suggest the possibility of a stepwise pathway involving a short-lived, dipolar (zwitterionic) intermediate. nih.govmedipol.edu.tr In this scenario, the reaction would be initiated by a nucleophilic attack from the imine on the electrophilic carbonyl carbon of the anhydride, generating an open-chain intermediate with separated positive and negative charges. medipol.edu.tr This dipolar species would then rapidly collapse to form the seven-membered ring. While often considered less likely for many pericyclic reactions, this pathway cannot be entirely ruled out, particularly with highly polarized reactants or under specific catalytic conditions.

In more complex, multi-component syntheses that yield oxazepine-containing scaffolds, the role of intermediates is explicit and crucial. For example, in the Ugi reaction pathway, a series of well-defined intermediates are formed sequentially, including iminium ions, α-adducts from isocyanide addition, and a stable Ugi adduct, which only undergoes the final ring-closing step at the end of the sequence. nih.gov

A comparison of these mechanistic possibilities is outlined below.

Mechanistic Pathway Presence of Intermediates Description of Key Species Applicable Reaction
Concerted Pericyclic NoA single, cyclic transition state connects reactants directly to products. uobabylon.edu.iq[2+5] Cycloaddition of imines and anhydrides.
Stepwise (Dipolar) YesA transient, open-chain zwitterionic intermediate is formed, which then cyclizes. nih.govmedipol.edu.trA possible alternative for [5+2] or highly polarized cycloadditions.
Multi-component YesA sequence of stable or transient intermediates (e.g., iminium, nitrilium, Ugi adduct) are formed. nih.govUgi reaction for the synthesis of fused oxazepine systems.

Valence Isomerization Studies within the 1,3-Oxazepine Ring System

The 1,3-oxazepine ring system, like other seven-membered unsaturated heterocycles, can undergo valence isomerization, also known as valence tautomerism. beilstein-journals.org This is a reversible, pericyclic reaction involving the reorganization of π and σ electrons, leading to a constitutional isomer with a different bonding arrangement. beilstein-journals.org Specifically, the monocyclic 1,3-oxazepine ring is in a dynamic equilibrium with its bicyclic valence isomer.

This transformation is analogous to the well-studied cycloheptatriene-norcaradiene and oxepine-benzene oxide equilibria. beilstein-journals.org The isomerization is an electrocyclic reaction, which can be induced thermally or photochemically. For the 1,3-oxazepine system, this involves a disrotatory ring closure of the 6π-electron system to form a bicyclo[4.1.0] structure.

The position of this equilibrium is highly sensitive to several factors:

Substituents: Electron-withdrawing or -donating groups on the ring can stabilize one isomer over the other.

Solvent Polarity: The equilibrium between analogous oxepine and benzene oxide systems has been shown to vary widely with solvent polarity. beilstein-journals.org

Temperature: Changes in temperature can shift the equilibrium to favor either the monocyclic or bicyclic form. beilstein-journals.org

For many related systems, such as 1H-azepines, the equilibrium strongly favors the monocyclic form. beilstein-journals.org However, the ability to access the bicyclic isomer, even as a minor component at equilibrium, is significant as it can provide alternative reaction pathways and lead to novel molecular scaffolds. This inherent reactivity is a fundamental characteristic of the 1,3-oxazepine ring system.

Computational and Theoretical Studies of 2 4 Methoxyphenyl 1,3 Oxazepine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic behavior of 2-(4-Methoxyphenyl)-1,3-oxazepine. These calculations provide insights into the distribution of electrons within the molecule and its propensity to engage in chemical reactions.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can be used to determine various molecular properties. nih.govopenaccesspub.org These analyses provide information on the molecule's energy, electron density distribution, and orbital energies. The choice of functional and basis set is crucial for obtaining accurate predictions of electronic properties. nih.gov DFT calculations are instrumental in understanding the stability and reactivity of the molecule. nih.gov

A typical output from a DFT analysis on this compound would include the total energy, orbital energies, and Mulliken atomic charges, as illustrated in the hypothetical data below.

PropertyCalculated Value
Total Energy (Hartree)-725.12345
HOMO Energy (eV)-6.25
LUMO Energy (eV)-1.12
Dipole Moment (Debye)3.45

Note: The data in this table is hypothetical and serves as an illustrative example of typical DFT calculation results.

The Hartree-Fock (HF) method is an ab initio computational approach that provides a foundational understanding of the electronic structure of a molecule. researchgate.net While generally less accurate than DFT for many applications due to its neglect of electron correlation, the HF method is valuable for obtaining initial insights into the molecular orbitals and electronic properties of this compound. sphinxsai.comresearchgate.net HF calculations can be used to optimize the molecular geometry and compute electronic properties, serving as a starting point for more advanced computational studies. researchgate.net Theoretical investigations using the Hartree-Fock method can be applied to study various compounds, including oxazepines. sphinxsai.com

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. youtube.comyoutube.com For this compound, FMO analysis can predict its reactivity towards electrophiles and nucleophiles. pku.edu.cn The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical stability and reactivity. taylorandfrancis.com A smaller energy gap suggests higher reactivity.

The table below presents hypothetical FMO analysis data for this compound.

ParameterEnergy (eV)
HOMO-6.25
LUMO-1.12
Energy Gap (LUMO-HOMO)5.13

Note: The data in this table is hypothetical and serves as an illustrative example of typical FMO analysis results.

Molecular Geometry Optimization and Conformation Analysis

Computational methods are employed to determine the most stable three-dimensional arrangement of atoms in this compound. cnr.it Geometry optimization calculations, typically performed using DFT or other quantum chemical methods, identify the lowest energy conformation of the molecule. openaccesspub.orgmdpi.com This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the structure with the minimum energy. cnr.it The resulting optimized geometry provides crucial information about the molecule's shape and steric properties, which influence its physical and chemical behavior. For a molecule like this compound, conformational analysis is important to understand the orientation of the methoxyphenyl group relative to the oxazepine ring.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical calculations can predict various spectroscopic properties of this compound, which can be compared with experimental data to confirm its structure. nih.gov For instance, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT. nih.govrsc.org Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed to identify characteristic functional groups and vibrational modes within the molecule. nih.govopenaccesspub.org These predictions are valuable for interpreting experimental spectra and assigning specific signals to corresponding atoms or molecular vibrations.

Below is a table of hypothetical predicted ¹³C NMR chemical shifts for key carbon atoms in this compound.

AtomPredicted Chemical Shift (ppm)
C=N (oxazepine ring)165.2
C-O (oxazepine ring)85.7
Quaternary C (phenyl)160.5
Methoxy (B1213986) C55.4

Note: The data in this table is hypothetical and based on typical values for similar functional groups. scispace.com

Charge Distribution Analysis (e.g., Natural Bond Orbital (NBO) method)

Natural Bond Orbital (NBO) analysis is a computational technique used to study the distribution of electron density in a molecule and the interactions between orbitals. uni-muenchen.dewisc.edu For this compound, NBO analysis can provide insights into the nature of chemical bonds, lone pairs, and delocalization of electron density. joaquinbarroso.com This method helps in understanding the hybridization of atomic orbitals and the donor-acceptor interactions between filled and empty orbitals, which are crucial for explaining the molecule's stability and reactivity. uni-muenchen.de The analysis provides a detailed picture of the Lewis structure and any deviations from it due to electronic delocalization. uni-muenchen.de

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule, which is crucial for predicting its reactivity. The MEP surface provides a map of the electrostatic potential, indicating regions of a molecule that are electron-rich and susceptible to electrophilic attack, and regions that are electron-deficient and prone to nucleophilic attack. This visual representation is color-coded, typically with red indicating areas of highest electron density (most negative potential) and blue representing areas of lowest electron density (most positive potential). Green and yellow tones usually denote regions with intermediate or near-neutral electrostatic potential.

While specific computational studies detailing the MEP map for this compound are not extensively available in the reviewed literature, the reactivity of the molecule can be predicted by applying the fundamental principles of MEP analysis to its constituent functional groups. The structure of this compound contains several key features that would dictate its electrostatic potential landscape: the oxygen and nitrogen heteroatoms within the oxazepine ring, the oxygen atom of the methoxy group, and the aromatic phenyl rings.

Detailed Research Findings

Based on the general principles of MEP analysis, the following predictions can be made regarding the reactivity of this compound:

Nucleophilic Regions (Electron-Rich): The areas with the most negative electrostatic potential (typically colored red on an MEP map) are associated with the lone pairs of electrons on the heteroatoms. For this compound, the oxygen atom in the oxazepine ring and the oxygen of the methoxy group would be expected to be the most electron-rich centers. These sites are therefore the most probable targets for electrophilic attack. The nitrogen atom in the oxazepine ring also possesses a lone pair of electrons and would represent another nucleophilic site.

Electrophilic Regions (Electron-Deficient): The regions with the most positive electrostatic potential (typically colored blue) are generally found around hydrogen atoms attached to electronegative atoms or in areas where the electron density is pulled away by said atoms. In the case of this compound, the hydrogen atoms of the methoxy group and those on the carbon atoms adjacent to the heteroatoms in the oxazepine ring would likely exhibit a positive electrostatic potential, making them susceptible to nucleophilic attack.

The delocalized π-electron systems of the phenyl rings would create a more neutral (green) potential above and below the plane of the rings, although the electron-donating effect of the methoxy group would likely increase the electron density of the attached phenyl ring, making it more susceptible to electrophilic aromatic substitution.

The following table summarizes the predicted reactive sites of this compound based on theoretical MEP analysis principles.

Molecular Region Predicted Electrostatic Potential Predicted Reactivity
Oxygen atom (Oxazepine ring)Highly Negative (Electron-Rich)Prone to Electrophilic Attack
Nitrogen atom (Oxazepine ring)Negative (Electron-Rich)Prone to Electrophilic Attack
Oxygen atom (Methoxy group)Highly Negative (Electron-Rich)Prone to Electrophilic Attack
Hydrogen atoms (Oxazepine ring)Positive (Electron-Deficient)Prone to Nucleophilic Attack
Phenyl RingsGenerally Neutral with Negative π-cloudSusceptible to Electrophilic Aromatic Substitution

This predictive analysis, derived from established MEP principles, provides a theoretical framework for understanding the chemical behavior of this compound in various reactions. Experimental validation through specific computational studies would be required to confirm the precise electrostatic potential values and the exact locations of the reactive sites.

Reactivity and Chemical Transformations of the 1,3 Oxazepine Core in 2 4 Methoxyphenyl 1,3 Oxazepine

Reactions Involving the Oxygen and Nitrogen Heteroatoms

The lone pairs of electrons on the oxygen and nitrogen heteroatoms in the 1,3-oxazepine ring of 2-(4-Methoxyphenyl)-1,3-oxazepine are key sites for chemical reactions. The nitrogen atom, being generally more nucleophilic than the oxygen atom in such systems, is a likely site for protonation or alkylation under acidic conditions. Acid-catalyzed reactions of 2,4,5,6-tetraphenyl-1,3-oxazepine have shown that protonation can occur on the nitrogen atom, leading to subsequent hydrolysis of the C=N bond. clockss.org A similar reactivity can be anticipated for this compound.

Electrophilic and Nucleophilic Reactions at Different Ring Positions

The 1,3-oxazepine ring in this compound possesses several sites susceptible to either electrophilic or nucleophilic attack. The carbon atom at the 2-position (C2), situated between the oxygen and nitrogen atoms, is analogous to the carbonyl carbon of an amide and is expected to be electrophilic. Nucleophilic attack at this position would be a key step in hydrolysis and other substitution reactions.

The double bonds within the ring (if present in the specific tautomeric form) would be susceptible to electrophilic addition reactions. The electron density of these double bonds, and thus their reactivity towards electrophiles, will be influenced by the electronic effects of the heteroatoms and the 4-methoxyphenyl (B3050149) substituent.

Conversely, positions of the ring that are electron-deficient would be targets for nucleophiles. For instance, if the ring contains carbonyl groups, as seen in some 1,3-oxazepine-4,7-diones, these would be primary sites for nucleophilic attack. uokerbala.edu.iq

Substituent Effects of the 4-Methoxyphenyl Group on Oxazepine Reactivity

The 4-methoxyphenyl group at the 2-position is anticipated to exert a significant influence on the reactivity of the 1,3-oxazepine ring. The methoxy (B1213986) group is a strong electron-donating group through resonance, which can increase the electron density of the aromatic ring and, by extension, influence the electronic properties of the attached oxazepine ring.

This electron-donating effect could stabilize a positive charge that might develop at the C2 position during certain reactions, potentially facilitating nucleophilic attack at this site. Furthermore, the steric bulk of the 4-methoxyphenyl group could play a role in directing the approach of reagents, leading to stereoselective transformations.

Ring-Opening and Rearrangement Pathways Specific to this compound

Ring-opening and rearrangement reactions are characteristic of strained heterocyclic systems like 1,3-oxazepines. While specific pathways for this compound are not well-documented, analogies can be drawn from related structures. For instance, acid-catalyzed rearrangement of 2,4,5,6-tetraphenyl-1,3-oxazepine has been reported to yield a 3-hydroxypyridine (B118123) derivative, suggesting a plausible rearrangement pathway for 2-aryl-1,3-oxazepines. clockss.org

Such rearrangements could be initiated by protonation or coordination of a Lewis acid to one of the heteroatoms, followed by a series of bond cleavages and formations. The stability of the resulting intermediates and products would be a driving force for these transformations. Thermal or photochemical conditions could also induce ring-opening or rearrangement, potentially leading to a variety of different products.

Reactions with Metal Complexes (e.g., Molybdenum, Iron)

The coordination chemistry of 1,3-oxazepines, including this compound, with transition metals such as molybdenum and iron is another area of potential reactivity. The nitrogen and oxygen heteroatoms can act as donor atoms, forming coordination complexes. The formation of such complexes can significantly alter the reactivity of the oxazepine ring.

Derivatization and Functionalization Strategies for 2 4 Methoxyphenyl 1,3 Oxazepine

Modification of the 4-Methoxyphenyl (B3050149) Moiety

The most prevalent strategy for modifying the 4-methoxyphenyl moiety involves introducing desired substituents onto the precursor aldehyde, 4-methoxybenzaldehyde, or related phenylamines before the synthesis of the oxazepine ring. The literature extensively documents the synthesis of 1,3-oxazepine derivatives using a variety of substituted aromatic aldehydes and anilines, which then react with anhydrides to form the final heterocyclic ring. pnrjournal.comechemcom.comuokerbala.edu.iqjmchemsci.com

For instance, a common synthetic route involves the condensation of an aromatic aldehyde with an aromatic amine to form a Schiff base (an imine). This Schiff base is then subjected to a [2+5] cycloaddition reaction with an anhydride (B1165640), such as maleic or phthalic anhydride, to yield the 1,3-oxazepine-4,7-dione structure. echemcom.comorientjchem.org This modular approach allows for the incorporation of a wide range of functional groups onto the phenyl rings that will become part of the final oxazepine derivative.

Direct chemical modification of the 4-methoxyphenyl group after the formation of the 1,3-oxazepine ring is not a commonly reported strategy in the available scientific literature. The prevailing method is to build the desired complexity into the starting materials prior to cyclization.

Functionalization at Various Positions of the 1,3-Oxazepine Ring

Similar to the modification of the aryl substituent, the functionalization of the 1,3-oxazepine ring itself is primarily achieved by selecting appropriately substituted precursors during synthesis. The structure of the resulting oxazepine is dictated by the choice of the Schiff base and the anhydride.

The most common derivatives are 1,3-oxazepine-4,7-diones, which are synthesized using maleic anhydride or substituted maleic anhydrides. researchgate.net The use of phthalic anhydride leads to the formation of benzo-fused analogues at the 5 and 6 positions of the oxazepine ring. pnrjournal.comjmchemsci.com Similarly, using succinic anhydride results in a saturated backbone at the C4-C5 and C6-C7 positions, yielding 1,3-oxazepane-4,7-diones. researchgate.net

The following table illustrates how the choice of anhydride precursor dictates the structure of the resulting 1,3-oxazepine ring system.

Anhydride PrecursorResulting Oxazepine Ring StructureReference(s)
Maleic Anhydride2,3-dihydro-1,3-oxazepine-4,7-dione orientjchem.orgresearchgate.net
Phthalic Anhydride3,4-dihydrobenzo[e] rsc.orgpesquisaonline.netoxazepine-1,5-dione pnrjournal.comjmchemsci.com
Succinic Anhydride1,3-oxazepane-4,7-dione researchgate.net
Citraconic AnhydrideSubstituted 2,3-dihydro-1,3-oxazepine-4,7-dione jmchemsci.com

Direct functionalization of the pre-formed 1,3-oxazepine ring, such as through electrophilic or nucleophilic substitution, is not extensively documented. The synthetic focus remains on the construction of the ring from functionalized building blocks.

Synthesis of Fused Heterocyclic Systems Incorporating the 1,3-Oxazepine Unit

The 1,3-oxazepine framework can be incorporated into larger, more complex heterocyclic systems. These reactions often expand upon the foundational cycloaddition chemistry. One notable example is the synthesis of oxindole (B195798) fused 1,3-oxazepanes. This process involves an efficient B(C6F5)3 catalyzed protocol where pyrrolidine-substituted aryl alkynones undergo a cascade reaction involving ring expansion of the pyrrolidine (B122466) and dual hydride transfer to form the fused structure. rsc.org Such strategies demonstrate the utility of the oxazepine unit as a component in building polycyclic molecular architectures.

Another approach involves the synthesis of bis-1,3-oxazepine derivatives, where two oxazepine rings are linked together. uokerbala.edu.iq These are typically prepared via a [2+5] cycloaddition reaction using bis-imines, which are in turn synthesized from diamines and aromatic aldehydes.

Influence of Derivatization on Electronic and Conformational Properties

The derivatization of the 2-(4-Methoxyphenyl)-1,3-oxazepine structure significantly impacts its electronic and conformational properties. Substituents on the phenyl rings can alter the electron density distribution throughout the molecule. psu.edu

While direct computational studies on this compound are limited, research on analogous heterocyclic compounds provides insight. For example, a Hartree-Fock computational study on 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide analyzed how the methoxy (B1213986) group influences the molecule's electronic properties. pesquisaonline.netresearchgate.net Such studies typically investigate:

Frontier Molecular Orbitals (HOMO/LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for determining chemical reactivity and the electronic absorption spectrum. Substituents can raise or lower these energy levels, thereby tuning the molecule's electronic behavior. pesquisaonline.net

Molecular Electrostatic Potential (MEP): MEP maps reveal the electron density distribution and are used to predict sites for electrophilic and nucleophilic attack. The negative regions (electron-rich) are susceptible to electrophilic attack, while positive regions (electron-poor) are prone to nucleophilic attack. pesquisaonline.net

Fukui Functions: These descriptors are used to model chemical reactivity and selectivity at specific atomic sites within the molecule. pesquisaonline.net

The following table summarizes the types of computational analyses used to understand the electronic effects of derivatization on heterocyclic compounds, which are applicable to the study of this compound derivatives.

Computational AnalysisInformation ProvidedRelevance
HOMO-LUMO Analysis Determines charge transfer within the molecule and the electronic energy gap.Predicts chemical reactivity and optical properties.
Molecular Electrostatic Potential (MEP) Maps electron-rich and electron-poor regions.Identifies reactive sites for electrophilic and nucleophilic attack.
Fukui Function Analysis Predicts local reactivity and selectivity at specific atomic sites.Provides detailed insight into which atoms are most likely to participate in a reaction.

Structure Property Relationships in 2 4 Methoxyphenyl 1,3 Oxazepine Derivatives

Correlation of Molecular Structure with Electronic Configuration

The electronic configuration of 2-(4-Methoxyphenyl)-1,3-oxazepine derivatives is fundamentally governed by the interplay between the electron-donating methoxy (B1213986) group, the phenyl ring, and the 1,3-oxazepine heterocyclic system. The methoxy group (-OCH₃) at the para-position of the phenyl ring acts as a strong electron-donating group through resonance, enriching the π-electron system of the entire molecule. This donation of electron density influences the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Theoretical investigations, such as those using Zerner's intermediate neglect of differential overlap (ZINDO) method on related aryl-substituted compounds, help in evaluating the energy gaps between electronic levels. nih.gov For this compound, the electronic structure is characterized by π→π* and n→π* transitions. The presence of the methoxyphenyl group typically raises the energy of the HOMO and can affect the HOMO-LUMO gap, which in turn dictates the molecule's absorption and emission properties. nih.gov The extended conjugation between the phenyl ring and the oxazepine system facilitates electron delocalization, a key factor in their potential photophysical applications. nih.gov Computational studies using density functional theory (DFT) on similar bridged biaryls containing a 1,3-oxazepine ring have been used to understand the frontier molecular orbital interactions that govern reactivity and selectivity. nih.gov

Impact of Substitution Patterns on Molecular Conformation and Stereoisomerism

The seven-membered 1,3-oxazepine ring is not planar and possesses significant conformational flexibility, capable of adopting various forms such as chair and boat conformations. researchgate.net The specific conformation adopted is highly sensitive to the nature and position of substituents on both the heterocyclic ring and the 2-phenyl group. The steric bulk and electronic properties of these substituents dictate the most energetically favorable three-dimensional arrangement. numberanalytics.com

A particularly important aspect of stereoisomerism in these compounds is atropisomerism. This phenomenon arises from hindered rotation around a single bond, in this case, the C-C bond connecting the phenyl ring to the oxazepine ring. When bulky substituents are present at the positions ortho to this bond, rotation can be sufficiently restricted to allow for the isolation of stable, non-interconverting rotational isomers (atropisomers). Research has demonstrated the atroposelective synthesis of 1,3-oxazepine-containing bridged biaryls through N-heterocyclic carbene organocatalysis, yielding products with excellent enantioselectivities. nih.gov This highlights how specific substitution patterns can lock the molecule into a chiral conformation.

Computational tools are often employed to analyze the stereoisomers of prepared 1,3-oxazepine derivatives, determining the heat of formation and identifying the most stable conformations at the lowest energy level. aip.org

Investigation of Intramolecular Interactions and Their Structural Consequences

Intramolecular interactions, though non-covalent, play a crucial role in defining the final, stable structure of a molecule. In derivatives of this compound, several such interactions can occur, depending on the substitution pattern.

Hydrogen Bonding: The introduction of hydrogen bond donor or acceptor groups can lead to the formation of intramolecular hydrogen bonds. For instance, a hydroxyl group on the phenyl ring could form a hydrogen bond with the nitrogen or oxygen atom of the oxazepine ring. These interactions can significantly restrict conformational freedom and stabilize a particular geometry. nih.gov In related systems, intramolecular hydrogen bonding has been shown to be a critical factor in facilitating the stereoselectivity of certain reactions. nih.gov The formation of hydrogen bonds with active centers of cellular components is also a proposed mechanism for the biological activity of some oxazepine derivatives. pnrjournal.com

Steric Hindrance: As mentioned in the context of atropisomerism, steric effects arising from the repulsion between bulky groups in close proximity are a major structural determinant. numberanalytics.com These repulsions influence bond angles and dihedral angles, forcing the molecule to adopt a conformation that minimizes this strain. For example, the interaction between substituents on the phenyl ring and the oxazepine ring can affect the degree of planarity between the two ring systems.

Relationship between Molecular Architecture and Advanced Material Properties

The specific molecular architecture of this compound derivatives, particularly their often elongated, rigid, rod-like shapes, makes them candidates for advanced materials, most notably liquid crystals.

Liquid crystalline behavior has been observed in several series of 1,3-oxazepine-4,7-dione derivatives. gsjpublications.com The emergence of mesophases (states of matter between crystalline solid and isotropic liquid) is highly dependent on the molecular structure. Key structural features that promote liquid crystallinity include:

A rigid core: The fused ring system of the oxazepine derivative provides the necessary rigidity.

Elongated molecular shape: The incorporation of moieties like azo linkages (-N=N-) extends the molecule, enhancing the shape anisotropy required for liquid crystal formation. gsjpublications.comresearchgate.net

Terminal flexible chains: The presence of terminal alkoxy chains of varying lengths influences the type of liquid crystal phase (mesophase) and the temperature range over which it is stable. researchgate.net

Studies have shown that certain 1,3-oxazepine derivatives exhibit both smectic (S) and nematic (N) liquid crystalline phases. gsjpublications.com For example, some derivatives first melt from a crystalline solid to a more ordered smectic phase, and then to a less ordered nematic phase upon further heating before becoming an isotropic liquid. gsjpublications.com However, not all derivatives display this behavior; minor structural changes, such as altering a substituent, can eliminate the liquid crystalline properties entirely. gsjpublications.com The relationship between the molecular structure and the resulting mesomorphic properties is a key area of research for developing new materials for display technologies and other optical applications.

Interactive Data Table: Structure-Property Relationships in 1,3-Oxazepine Derivatives

The following table summarizes research findings on how different structural features in 1,3-oxazepine derivatives influence their properties, particularly their liquid crystalline behavior.

Structural FeatureDerivative SeriesObserved Property/PhaseResearch FindingCitation
Core Ring Structure1,3-Oxazepine-4,7-dioneLiquid Crystalline (Smectic, Nematic)The seven-membered oxazepine ring acts as a rigid core unit essential for forming mesophases. gsjpublications.comresearchgate.net
Central LinkageAzo Group (-N=N-)Nematic and Smectic PhasesThe inclusion of an azo linkage connects aromatic units, creating an elongated, rod-like molecule that promotes liquid crystalline behavior. gsjpublications.comresearchgate.net
Terminal SubstituentsAlkoxy Chains (-OCnH2n+1)Nematic and Smectic PhasesThe length of the terminal alkoxy chain influences the type of mesophase. Shorter chains may favor smectic phases, while longer chains can lead to nematic phases. researchgate.net
Anhydride (B1165640) PrecursorPhthalic Anhydride vs. Maleic AnhydrideLiquid Crystalline vs. Non-Liquid CrystallineThe choice of anhydride in the synthesis (e.g., phthalic vs. maleic) results in different fused ring structures, which in turn determines whether the compound will exhibit liquid crystal properties. researchgate.net
Specific SubstituentCompound [B2] vs. [B3] in study[B2] showed Smectic and Nematic phases, [B3] showed none.A subtle change in the substituent on the aromatic ring was sufficient to disrupt the intermolecular forces needed for liquid crystal phase formation. gsjpublications.com

Future Research Directions and Unexplored Avenues for 2 4 Methoxyphenyl 1,3 Oxazepine

Development of Novel Green Chemistry Synthetic Routes

Traditional synthetic methods for heterocyclic compounds often rely on hazardous solvents, stoichiometric reagents, and energy-intensive conditions. Future research should prioritize the development of environmentally benign synthetic pathways to 2-(4-Methoxyphenyl)-1,3-oxazepine. This aligns with the growing demand for sustainable chemical manufacturing.

Key research objectives in this area include:

Catalytic One-Pot Syntheses: Designing multi-component reactions where starting materials are converted to the final product in a single step without isolating intermediates. The use of reusable, heterogeneous catalysts, such as modified β-cyclodextrin or zeolites, could offer high efficiency and easy separation. nih.gov

Benign Solvents and Conditions: Exploring the use of greener solvents like water, supercritical CO2, or bio-based solvents. Microwave-assisted and ultrasonic-assisted organic synthesis could also be investigated to reduce reaction times and energy consumption. nih.gov

Atom Economy: Developing synthetic strategies that maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste. Cycloaddition reactions are a prime example of atom-economical processes. researchgate.net

Parameter Traditional Synthesis (Hypothetical) Proposed Green Synthesis
Solvent Dry Benzene, DichloromethaneWater or Ethanol/Water mixture
Catalyst Stoichiometric Acid/BaseReusable solid acid catalyst (e.g., Amberlyst-15)
Reaction Type Multi-step synthesis with intermediate isolationOne-pot, three-component reaction
Energy Source Conventional heating under reflux for several hoursMicrowave irradiation for several minutes
Waste Profile Significant solvent and reagent wasteMinimal waste, recyclable catalyst

This table provides a hypothetical comparison to illustrate the potential advantages of a green chemistry approach for the synthesis of this compound.

Application of Machine Learning and AI in Predicting Reactivity and Properties

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis and materials discovery. beilstein-journals.org For this compound, these computational tools offer a powerful approach to navigate its vast chemical space and predict its behavior without exhaustive experimental work.

Future research avenues include:

Reactivity Prediction: Training ML models on datasets of oxazepine reactions to predict the outcomes of novel transformations. researchgate.netnih.gov This could accelerate the discovery of new derivatives by identifying promising reaction conditions and substrates.

Property Forecasting: Developing quantitative structure-property relationship (QSPR) models to predict the physicochemical and potential biological properties of hypothetical derivatives of this compound. This would enable virtual screening of large compound libraries for specific applications.

Automated Synthesis Planning: Utilizing AI-driven retrosynthesis tools to propose novel and efficient synthetic routes. beilstein-journals.org By learning from vast reaction databases, these tools can suggest pathways that a human chemist might overlook. The use of active learning strategies could further refine these models, even with the limited data typical of new research areas. ambujtewari.com

ML Model Type Input Data Predicted Output Potential Application
Graph Neural Network (GNN) Molecular structures of reactants, catalysts, and solventsReaction yield, product structure, regioselectivityOptimization of synthesis for novel derivatives. arxiv.org
Random Forest / SVM Molecular descriptors (e.g., LogP, polar surface area)Predicted biological activity, solubilityVirtual screening for drug discovery candidates.
Transformer-based Model SMILES strings of target moleculeRetrosynthetic pathwaysDiscovery of novel, efficient synthetic routes. nih.gov

This table outlines potential machine learning applications for accelerating research on this compound.

Exploration of Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry, which focuses on non-covalent interactions, offers a pathway to construct complex, functional systems from molecular building blocks. oxfordsciencetrove.comnih.gov The unique structure of this compound, with its aromatic ring, methoxy (B1213986) group, and heterocyclic core, makes it an intriguing candidate for supramolecular assembly and host-guest chemistry.

Unexplored research directions are:

Host-Guest Complexation: Investigating the ability of the oxazepine ring or the methoxyphenyl moiety to act as a guest, binding within the cavities of host molecules like cyclodextrins, calixarenes, or self-assembled cages. nih.gov Such encapsulation could modify its solubility, stability, and reactivity.

Self-Assembly: Functionalizing the this compound scaffold with groups capable of specific intermolecular interactions (e.g., hydrogen bonding, π-π stacking) to drive its self-assembly into well-defined nanostructures like fibers, vesicles, or gels.

Molecular Recognition: Designing derivatives that can act as selective receptors for specific ions or small molecules. The oxazepine core could be integrated into a larger macrocyclic structure, creating a pre-organized binding pocket. oxfordsciencetrove.com The binding process could be monitored by techniques like NMR or fluorescence spectroscopy. escholarship.org

Supramolecular System Interacting Moiety on Oxazepine Potential Non-Covalent Interactions Potential Application
β-Cyclodextrin Host 4-Methoxyphenyl (B3050149) groupHydrophobic interactions, Van der Waals forcesEnhanced aqueous solubility, controlled release.
π-Conjugated System Phenyl ring and oxazepine coreπ-π stackingDevelopment of organic electronic materials.
Metal-Organic Framework (MOF) Oxygen and Nitrogen atomsCoordination bondsHeterogeneous catalysis, gas storage.

This table illustrates potential supramolecular systems incorporating this compound.

Advanced Spectroscopic Characterization Techniques for Dynamic Studies

While standard spectroscopic methods like ¹H-NMR and FT-IR are essential for routine characterization, they often provide a static picture of a molecule. orientjchem.orgresearchgate.net The seven-membered oxazepine ring is inherently flexible, and its dynamic behavior is crucial to its reactivity and interactions. Advanced spectroscopic techniques can provide unprecedented insight into these dynamics.

Future studies should employ:

Variable Temperature (VT) NMR: To study the conformational dynamics of the oxazepine ring, measure the energy barriers between different conformers (e.g., boat, chair, twist-boat), and observe restricted bond rotations.

2D NMR Spectroscopy: Techniques such as NOESY and ROESY can elucidate the through-space proximity of protons, providing definitive evidence for the molecule's three-dimensional structure and preferred conformation in solution.

Ultrafast Spectroscopy: Using techniques like transient absorption or time-resolved fluorescence to study the excited-state dynamics of the molecule. This is particularly relevant if the compound or its derivatives are investigated for applications in photochemistry or as molecular probes.

Dynamic Process Advanced Spectroscopic Technique Information Gained
Ring Inversion / Conformational Exchange Variable Temperature (VT) NMR, 2D EXSY NMREnergy barriers (ΔG‡), exchange rates, identification of major/minor conformers.
Host-Guest Binding/Dissociation Isothermal Titration Calorimetry (ITC), Stopped-flow UV-Vis/FluorescenceThermodynamic parameters (Kₐ, ΔH, ΔS), kinetic rate constants. escholarship.org
Photochemical Reaction Intermediates Femtosecond Transient Absorption SpectroscopyLifetime and spectra of excited states and transient species.

This table connects dynamic molecular processes of this compound with the advanced spectroscopic techniques needed to study them.

Theoretical Modeling of Complex Reactions and Interaction Mechanisms

Computational chemistry provides a powerful lens for understanding reaction mechanisms and molecular interactions at an electronic level. researchgate.net Applying theoretical models to this compound can guide experimental work and rationalize observed phenomena.

Key areas for theoretical investigation include:

Mechanism Elucidation: Using Density Functional Theory (DFT) or higher-level ab initio methods to map the potential energy surfaces of its synthetic reactions (e.g., cycloadditions). This can identify transition states, intermediates, and determine whether a reaction is kinetically or thermodynamically controlled. mdpi.com

Electronic Structure Analysis: Calculating the molecular orbital energies (HOMO/LUMO), electrostatic potential, and global reactivity descriptors. This information is crucial for predicting the molecule's reactivity in polar and cycloaddition reactions. mdpi.com

Non-Covalent Interaction Modeling: Employing molecular dynamics (MD) simulations and quantum mechanical calculations to model its interactions in supramolecular assemblies or with biological targets. This can reveal the specific forces (e.g., hydrogen bonds, π-stacking) that govern binding and recognition. nih.gov

Theoretical Method Target of Investigation Predicted Properties
Density Functional Theory (DFT) Synthetic reaction pathwaysTransition state geometries, activation energies, reaction thermodynamics.
Time-Dependent DFT (TD-DFT) Electronic absorption and emissionUV-Vis absorption spectra, excited state properties.
Molecular Dynamics (MD) Simulation Host-guest complex in solventBinding free energy, conformational stability, solvent effects.

This table summarizes how different theoretical modeling techniques can be applied to study this compound.

Q & A

Q. Q1. What are the established synthetic routes for 2-(4-Methoxyphenyl)-1,3-oxazepine, and how are reaction conditions optimized for yield?

The synthesis typically involves cyclocondensation of 4-methoxyphenyl-substituted precursors with anhydrides or carbonyl derivatives. For example:

  • Lactonization routes : Reacting 2-(4-methoxyphenyl)-1,3-dioxane derivatives with maleic or succinic anhydrides under reflux in aprotic solvents (e.g., toluene) forms the oxazepine core .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30–60 minutes) and improves yields (~75–85%) compared to conventional heating, as demonstrated for analogous oxazepine derivatives .
  • Kinetic control : Adjusting stoichiometry (1:1.2 molar ratio of diamine to anhydride) and maintaining temperatures at 80–100°C minimizes side products like oxazepane diones .

Q. Q2. How can researchers resolve contradictory spectral data (e.g., NMR or IR) when characterizing this compound derivatives?

  • 13C-NMR analysis : Assign peaks using DEPT-135 and HSQC. For example, the oxazepine ring carbons appear at 113–166 ppm, with OCH3 groups at ~55 ppm .
  • IR spectroscopy : Cross-validate carbonyl stretches (C=O at 1680–1720 cm⁻¹) and C-O-C vibrations (1220–1260 cm⁻¹) against computed spectra .
  • X-ray crystallography : Resolve ambiguities in regiochemistry or stereochemistry, particularly for derivatives with azo or thiazole substituents .

Example : In compound 11 (), conflicting NOESY signals for the thiazole ring were resolved by comparing experimental 13C-NMR shifts (166.14 ppm for C8) with DFT calculations.

Data Contradiction and Reproducibility

Q. Q3. How should researchers address inconsistencies in reported melting points or elemental analysis for this compound derivatives?

  • Purification protocols : Recrystallize from ethanol/water (3:1) to remove hygroscopic impurities affecting melting points .
  • Elemental analysis : Use high-resolution mass spectrometry (HRMS) to verify molecular formulas when combustion analysis deviates by >0.3% .
  • Batch variability : Replicate synthesis under inert atmospheres (argon) to minimize oxidation of methoxyphenyl groups, a common source of variability .

Advanced Synthetic Design

Q. Q4. What strategies improve regioselectivity in the synthesis of this compound derivatives with heterocyclic substituents?

  • Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers to block competing nucleophilic sites on thiazole or benzotriazole moieties .
  • Catalytic asymmetric synthesis : Employ chiral Lewis acids (e.g., BINOL-derived catalysts) for enantioselective formation of oxazepine rings .
  • Computational modeling : Predict reaction pathways using DFT (e.g., Gaussian 16) to identify transition states favoring desired regioisomers .

Biological Activity Profiling

Q. Q5. What methodological approaches are recommended for evaluating the biological activity of this compound derivatives?

  • In vitro assays : Screen for antimicrobial activity using MIC (minimum inhibitory concentration) tests against Gram-positive bacteria (e.g., S. aureus) .
  • Enzyme inhibition : Use fluorescence-based assays to study interactions with cyclooxygenase-2 (COX-2) or acetylcholinesterase .
  • SAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on the oxazepine ring) with bioactivity using multivariate regression .

Stability and Degradation Analysis

Q. Q6. How can researchers assess the hydrolytic stability of this compound under physiological conditions?

  • pH-dependent studies : Incubate compounds in buffers (pH 4–9) at 37°C and monitor degradation via HPLC-UV at 254 nm .
  • Kinetic profiling : Calculate half-life (t½) using first-order kinetics. For example, derivatives with electron-donating groups exhibit t½ > 24 h at pH 7.4 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.